molecular formula C16H12Cl2N6 B14198303 5-[(E)-(2,6-Dichlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine CAS No. 919833-14-0

5-[(E)-(2,6-Dichlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine

Cat. No.: B14198303
CAS No.: 919833-14-0
M. Wt: 359.2 g/mol
InChI Key: NENFLLXTISGBLO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-(2,6-Dichlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine typically involves an azo coupling reaction. This process starts with the diazotization of 2,6-dichloroaniline to form the corresponding diazonium salt. This diazonium salt is then coupled with 2-phenylpyrimidine-4,6-diamine under controlled conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

5-[(E)-(2,6-Dichlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[(E)-(2,6-Dichlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(E)-(2,6-Dichlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. This compound may also interfere with cellular pathways by binding to enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(E)-(2,6-Dichlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties.

Properties

CAS No.

919833-14-0

Molecular Formula

C16H12Cl2N6

Molecular Weight

359.2 g/mol

IUPAC Name

5-[(2,6-dichlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine

InChI

InChI=1S/C16H12Cl2N6/c17-10-7-4-8-11(18)12(10)23-24-13-14(19)21-16(22-15(13)20)9-5-2-1-3-6-9/h1-8H,(H4,19,20,21,22)

InChI Key

NENFLLXTISGBLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=N2)N)N=NC3=C(C=CC=C3Cl)Cl)N

Origin of Product

United States

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